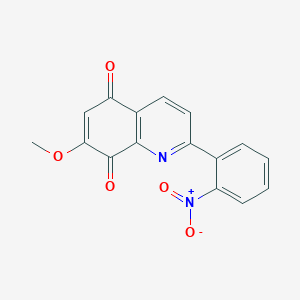
7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy and nitrophenyl groups. It has garnered interest in various fields due to its potential biological activities and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the methoxy and nitrophenyl groups. The process may include:
Formation of Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Nitration: The nitrophenyl group is introduced via nitration, typically using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5,8-dione derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and strong bases or acids are employed depending on the desired substitution.
Major Products
Oxidation: Quinoline-5,8-dione derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable quinoline structure.
作用机制
The mechanism by which 7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione exerts its effects involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that further enhance its biological activity.
相似化合物的比较
Similar Compounds
Quinoline-5,8-dione: Lacks the methoxy and nitrophenyl groups, making it less versatile in certain reactions.
2-Nitrophenylquinoline: Similar structure but without the methoxy group, affecting its solubility and reactivity.
7-Methoxyquinoline: Lacks the nitrophenyl group, which reduces its potential biological activities.
Uniqueness
7-Methoxy-2-(2-nitrophenyl)quinoline-5,8-dione stands out due to its combined methoxy and nitrophenyl substitutions, which enhance its solubility, reactivity, and biological activities. This makes it a valuable compound for diverse applications in research and industry.
属性
CAS 编号 |
61472-47-7 |
|---|---|
分子式 |
C16H10N2O5 |
分子量 |
310.26 g/mol |
IUPAC 名称 |
7-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione |
InChI |
InChI=1S/C16H10N2O5/c1-23-14-8-13(19)10-6-7-11(17-15(10)16(14)20)9-4-2-3-5-12(9)18(21)22/h2-8H,1H3 |
InChI 键 |
DIRJVAOFFQXZBM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=O)C2=C(C1=O)N=C(C=C2)C3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3,3'-Bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12900652.png)
![1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12900653.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)sulfonyl]-](/img/structure/B12900657.png)
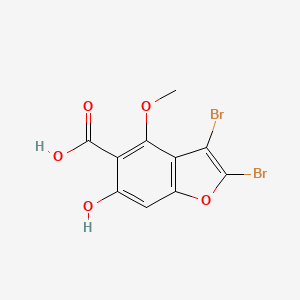
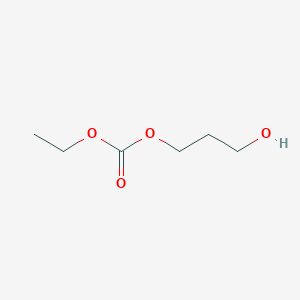
![N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylformamide](/img/structure/B12900668.png)
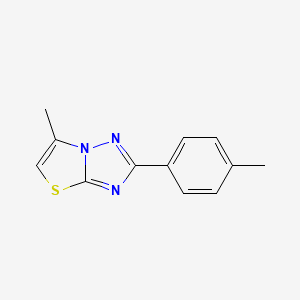
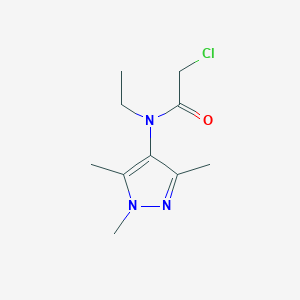
![Diethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate](/img/structure/B12900701.png)
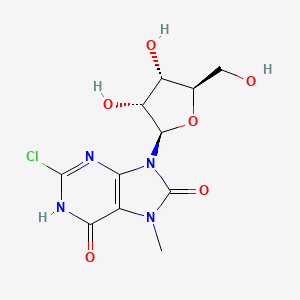
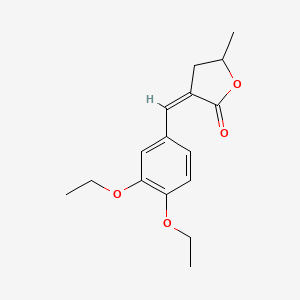
![4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12900709.png)
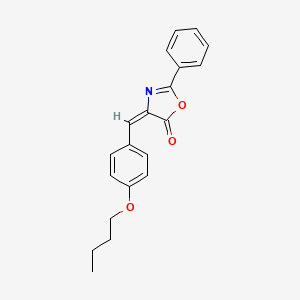
![Methyl 5-[di(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B12900718.png)
